molecular formula C32H45N3O6 B12032795 [2-methoxy-4-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate CAS No. 767320-38-7

[2-methoxy-4-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

Cat. No.: B12032795
CAS No.: 767320-38-7
M. Wt: 567.7 g/mol
InChI Key: LPYNQGHWVZVKJC-PPFNPFNJSA-N
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Description

[2-methoxy-4-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxy groups and a hydrazinylidene moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of [2-methoxy-4-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:

    Formation of the hydrazinylidene intermediate: This step involves the reaction of a hydrazine derivative with an acylating agent to form the hydrazinylidene intermediate.

    Coupling with methoxybenzoate: The intermediate is then coupled with 4-methoxybenzoate under specific conditions to form the final compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

[2-methoxy-4-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxy groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[2-methoxy-4-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of [2-methoxy-4-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to [2-methoxy-4-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate include:

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Disilane-bridged architectures: Compounds with unique electronic structures and applications in materials science.

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A compound used as a condensing agent in organic synthesis.

Properties

CAS No.

767320-38-7

Molecular Formula

C32H45N3O6

Molecular Weight

567.7 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C32H45N3O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-30(36)33-24-31(37)35-34-23-25-16-21-28(29(22-25)40-3)41-32(38)26-17-19-27(39-2)20-18-26/h16-23H,4-15,24H2,1-3H3,(H,33,36)(H,35,37)/b34-23+

InChI Key

LPYNQGHWVZVKJC-PPFNPFNJSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)OC)OC

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)OC)OC

Origin of Product

United States

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